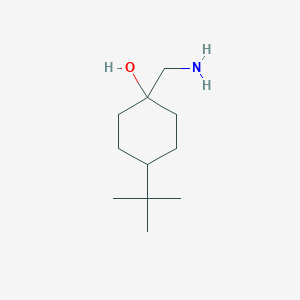

1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol

Description

Properties

IUPAC Name |

1-(aminomethyl)-4-tert-butylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO/c1-10(2,3)9-4-6-11(13,8-12)7-5-9/h9,13H,4-8,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIQOODASXBPVLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50627605 | |

| Record name | 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58485-48-6 | |

| Record name | 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol can be synthesized through several methods. One common approach involves the Mannich reaction, which is a three-component reaction involving formaldehyde, a primary or secondary amine, and a compound containing an acidic proton adjacent to a carbonyl group . This reaction results in the formation of an aminomethyl group attached to the cyclohexane ring.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Mannich reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different amines or alcohols.

Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amines or alcohols.

Scientific Research Applications

1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol is a chemical compound with a cyclohexanol structure, a tert-butyl group, and an aminomethyl substituent. Its molecular formula is C11H23NO, and it has a molecular weight of approximately 197.31 g/mol. This compound has applications in medical science and biochemistry.

Scientific Research Applications

1-(Aminomethyl)cyclobutanol has applications in chemistry, biology, medicine, and industry.

Chemistry 1-(Aminomethyl)cyclobutanol serves as a building block in synthesizing bioactive molecules and drug candidates, including nucleosides.

Biology Researchers utilize this compound in studies related to alkyl radical generation and radical chemistry.

Medicine It is explored for potential use in synthesizing pharmaceutical compounds.

Industry This compound is a component in surfactants and lubricants, and it is also an additive for dissolvable agents, refrigerants, and dewetting agents.

Potential Therapeutic Applications

This compound may have biological activities beneficial in therapeutic contexts. Preliminary studies suggest it could be used in developing antibacterial and antibiofilm agents. These agents are important in treating bacterial infections, especially with increasing antimicrobial drug resistance. The compound can be incorporated into cationic polymers that target bacterial membranes, which have a low propensity for resistance and a rapid bactericidal effect.

Additionally, this compound can be used in synthesizing oligonucleotide conjugates, which are used as therapeutic drugs, gene analysis, and diagnostic tools. It can also be used as a tether to connect oligonucleotides with ligands, and the aminomethyl sugar derivative can be protected with two different protecting groups that can be removed independently using photolysis or ammonolysis.

Reactions

1-(Aminomethyl)cyclobutanol undergoes oxidation, reduction, and nucleophilic substitution reactions. Oxidation can form corresponding ketones or aldehydes, while reduction can form amines or alcohols. In substitution reactions, the amino group can be replaced by other functional groups. Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles like halides. The products depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol and analogous cyclohexane derivatives:

Key Observations :

Polarity and Solubility: Gabapentin’s carboxylic acid group enhances aqueous solubility (logP ~1.1), whereas the hydroxyl and aminomethyl groups in the target compound result in moderate polarity (logP estimated ~2.5), limiting blood-brain barrier permeability compared to gabapentin .

Synthetic Utility: The tert-butyl group in the target compound and its analogs (e.g., 1-Amino-4-tert-butylcyclohexanecarboxylic acid) improves resistance to oxidation and acid-catalyzed degradation, making these compounds valuable in peptide and polymer synthesis .

Biological Activity

1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol, also known as AMTBC, is an organic compound that has garnered attention for its potential biological activities. This compound features a cyclohexane ring substituted with an amine and a tert-butyl group, contributing to its unique chemical properties and biological interactions. The compound's molecular formula is C12H23NO, and its CAS number is 58485-48-6.

The biological activity of AMTBC can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the amine group allows for hydrogen bonding with biological macromolecules, which can influence enzyme activity or receptor binding. This interaction may lead to modulation of signaling pathways in cells.

Pharmacological Properties

Research indicates that AMTBC may exhibit several pharmacological properties:

- Antimicrobial Activity : Initial studies suggest that AMTBC possesses antimicrobial properties, making it a candidate for further exploration in the development of antimicrobial agents.

- Cytotoxicity : In vitro studies have shown that AMTBC can induce cytotoxic effects in certain cancer cell lines, indicating potential applications in cancer therapy.

- Neuroprotective Effects : Some evidence points to neuroprotective properties, potentially offering benefits in neurodegenerative diseases.

Antimicrobial Activity

A study conducted on the antimicrobial efficacy of AMTBC demonstrated significant inhibition of bacterial growth against various strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods. Results are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

Cytotoxicity Assessment

In vitro cytotoxicity assays using human cancer cell lines (e.g., HeLa and MCF-7) revealed that AMTBC exhibits dose-dependent cytotoxic effects. The IC50 values were calculated as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

These findings suggest that AMTBC could be further investigated as a potential chemotherapeutic agent.

Neuroprotective Studies

Neuroprotective effects were evaluated using a model of oxidative stress induced by hydrogen peroxide in neuronal cell lines. AMTBC treatment resulted in a significant reduction of cell death compared to controls.

Toxicological Profiles

While the biological activities of AMTBC are promising, it is crucial to assess its safety profile. Preliminary toxicological studies indicate low acute toxicity; however, chronic exposure studies are needed to fully understand its safety in therapeutic applications.

Q & A

Basic: How can I design a synthetic route for 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol?

Methodological Answer:

A plausible synthetic approach involves:

- Step 1: Start with 4-tert-butylcyclohexanol (CAS 98-52-2), a commercially available precursor .

- Step 2: Introduce the aminomethyl group via Mannich reaction or reductive amination using formaldehyde and ammonium acetate under acidic conditions.

- Step 3: Optimize regioselectivity by controlling steric effects from the tert-butyl group, which directs functionalization to the axial position due to its bulky nature .

- Validation: Monitor reaction progress via TLC and confirm regiochemistry using NOESY NMR to distinguish axial vs. equatorial configurations .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Use H and C NMR to resolve the cyclohexanol backbone. The tert-butyl group appears as a singlet (~1.2 ppm), while the aminomethyl proton signals (2.5–3.0 ppm) may split due to coupling with adjacent groups .

- IR Spectroscopy: Confirm hydroxyl (3600–3200 cm) and amine (3300–3500 cm) functional groups.

- Mass Spectrometry: Use high-resolution MS to verify molecular ion peaks (expected m/z ~213 for CHNO) and fragmentation patterns .

Advanced: How does stereochemistry influence the reactivity of this compound?

Methodological Answer:

- Axial vs. Equatorial Preferences: The tert-butyl group favors an equatorial position, stabilizing the cyclohexanol ring via steric shielding. The aminomethyl group’s axial/equatorial orientation affects hydrogen bonding and nucleophilicity .

- Experimental Design: Compare reaction rates of axial vs. equatorial isomers in nucleophilic substitution or oxidation reactions. Use dynamic NMR to study ring-flipping kinetics and energy barriers .

Basic: What solvent systems are optimal for solubility studies?

Methodological Answer:

- Hydrophobic Solvents: The tert-butyl group enhances solubility in non-polar solvents (e.g., hexane, dichloromethane).

- Polar Solvents: Limited solubility in water; use DMSO or methanol for aqueous-phase experiments.

- Quantification: Perform logP calculations (estimated ~2.5) using PubChem’s XLogP3 tool to guide solvent selection .

Advanced: How can I assess the compound’s stability under varying pH conditions?

Methodological Answer:

- pH-Dependent Degradation: Conduct accelerated stability studies at pH 2 (simulating gastric fluid) and pH 7.4 (physiological buffer). Monitor degradation via HPLC and identify byproducts (e.g., tert-butylcyclohexene from dehydration) .

- Storage Recommendations: Store in inert atmospheres (argon) at –20°C to prevent oxidation of the aminomethyl group .

Advanced: What strategies mitigate toxicity risks during handling?

Methodological Answer:

- Exposure Control: Use fume hoods and NIOSH-certified respirators to prevent inhalation. Wear nitrile gloves and chemical-resistant suits (e.g., Tyvek) to avoid dermal contact .

- Toxicology Screening: Perform Ames tests for mutagenicity and zebrafish embryo assays for acute toxicity, as no ecotoxicological data are currently available .

Advanced: How does the aminomethyl group influence reactivity in catalytic systems?

Methodological Answer:

- Catalytic Applications: The amine moiety can act as a ligand in transition-metal complexes (e.g., Pd or Ru catalysts). Test catalytic activity in hydrogenation or cross-coupling reactions.

- Mechanistic Insight: Use DFT calculations (Gaussian 09) to model coordination geometries and electron-donating effects .

Advanced: What analytical challenges arise in quantifying this compound in mixtures?

Methodological Answer:

- Chromatographic Separation: Use reverse-phase HPLC with a C18 column and isocratic elution (acetonitrile:water 70:30) to resolve it from structurally similar tert-butylcyclohexanol derivatives .

- Detection Limits: Optimize LC-MS parameters (e.g., ESI+ mode) for sensitivity down to 0.1 ng/mL.

Advanced: How can computational modeling predict ADMET properties?

Methodological Answer:

- ADMET Prediction: Use SwissADME to estimate bioavailability (Lipinski’s Rule of 5 compliance) and admetSAR for toxicity endpoints (e.g., hepatotoxicity risk ~45%) .

- Validation: Cross-reference predictions with experimental Caco-2 permeability assays and microsomal stability tests.

Advanced: How to resolve contradictions in isomer ratio data across studies?

Methodological Answer:

- Root-Cause Analysis: Compare synthetic conditions (e.g., temperature, catalysts) that favor kinetic vs. thermodynamic control. For example, higher temperatures may increase axial isomer formation .

- Standardization: Develop a validated GC-MS protocol with chiral columns (e.g., Cyclosil-B) to quantify isomer ratios reproducibly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.